![molecular formula C11H12ClN3 B1482405 2-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine CAS No. 2092709-99-2](/img/structure/B1482405.png)
2-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine
Overview
Description
2-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine is a useful research compound. Its molecular formula is C11H12ClN3 and its molecular weight is 221.68 g/mol. The purity is usually 95%.
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Biological Activity
2-(4-(Chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound characterized by the presence of both pyrazole and pyridine rings. Its molecular formula is with a molecular weight of approximately 221.68 g/mol. The chloromethyl group enhances its reactivity, making it a candidate for various biological applications, including anti-inflammatory and antimicrobial activities.
Chemical Structure and Properties
The compound features a unique structure that integrates a five-membered pyrazole ring with a six-membered pyridine ring. The presence of the chloromethyl group allows for potential nucleophilic substitution reactions, enhancing its chemical versatility.
Property | Value |
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Molecular Formula | |
Molecular Weight | 221.68 g/mol |
IUPAC Name | This compound |
CAS Number | 2091620-96-9 |
Biological Activities
Research indicates that compounds similar to this compound exhibit diverse biological activities. These include:
1. Anti-inflammatory Properties
- Studies have shown that derivatives of pyrazole compounds can inhibit the production of proinflammatory cytokines and nitric oxide in activated microglia, suggesting potential use in neuroinflammatory conditions such as Parkinson's disease . For instance, compounds that share structural similarities with this compound have demonstrated significant attenuation of inflammatory responses mediated by NF-kB signaling pathways.
2. Antimicrobial Activity
3. Neuroprotective Effects
- The compound has been implicated in neuroprotection against microglial activation, which is crucial in neurodegenerative diseases. Experimental models have demonstrated that similar pyrazolo compounds can protect dopaminergic neurons from degeneration by modulating inflammatory pathways .
Case Studies
Several studies have explored the biological implications of pyrazole derivatives:
Case Study 1: Neuroprotective Mechanisms
- A study focused on a related pyrazole compound showed significant protective effects against LPS-induced neuroinflammation in vitro. The compound inhibited the release of proinflammatory cytokines and reduced iNOS and COX-2 expression levels in activated microglia, highlighting its potential as a therapeutic agent for neuroinflammation .
Case Study 2: Synthesis and Evaluation
- Another research effort synthesized various pyrazolo[3,4-b]pyridines to evaluate their binding affinities at muscarinic receptors, demonstrating that structural modifications could enhance their pharmacological profiles . This suggests that similar modifications could be explored for this compound to optimize its biological activity.
Properties
IUPAC Name |
2-[4-(chloromethyl)-1-ethylpyrazol-3-yl]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-2-15-8-9(7-12)11(14-15)10-5-3-4-6-13-10/h3-6,8H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOKPISPQLNZNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=CC=N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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